molecular formula C33H48N8O2 B1165884 2,2/'-[1,4-Phenylenebis(oxy)]bis[5-(trifluoromethyl)-pyridine CAS No. 85633-06-3

2,2/'-[1,4-Phenylenebis(oxy)]bis[5-(trifluoromethyl)-pyridine

Cat. No.: B1165884
CAS No.: 85633-06-3
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Description

2,2/'-[1,4-Phenylenebis(oxy)]bis[5-(trifluoromethyl)-pyridine] is an organic compound with the molecular formula C18H10F6N2O2. This compound is known for its unique structure, which includes a phenylenebis(oxy) linkage and trifluoromethyl groups attached to pyridine rings. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2/'-[1,4-Phenylenebis(oxy)]bis[5-(trifluoromethyl)-pyridine] typically involves the reaction of 1,4-dihydroxybenzene with 5-(trifluoromethyl)-2-chloropyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound].

Chemical Reactions Analysis

Types of Reactions

2,2/'-[1,4-Phenylenebis(oxy)]bis[5-(trifluoromethyl)-pyridine] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions are common, especially at the pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in DMF.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce the corresponding amines.

Scientific Research Applications

2,2/'-[1,4-Phenylenebis(oxy)]bis[5-(trifluoromethyl)-pyridine] is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 2,2/'-[1,4-Phenylenebis(oxy)]bis[5-(trifluoromethyl)-pyridine] involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-[1,4-Phenylenebis(oxy)]bis[3-(trifluoromethyl)aniline]
  • 1,4-Bis(2-trifluoromethyl-4-aminophenoxy)benzene

Uniqueness

2,2/'-[1,4-Phenylenebis(oxy)]bis[5-(trifluoromethyl)-pyridine] is unique due to its specific structural features, such as the phenylenebis(oxy) linkage and the positioning of the trifluoromethyl groups on the pyridine rings. These characteristics confer distinct chemical and physical properties, making it valuable for specialized applications in research and industry .

Properties

CAS No.

85633-06-3

Molecular Formula

C33H48N8O2

Origin of Product

United States

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